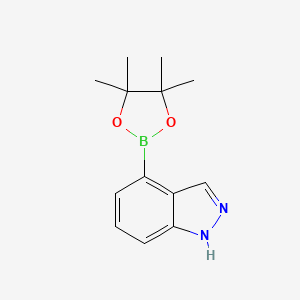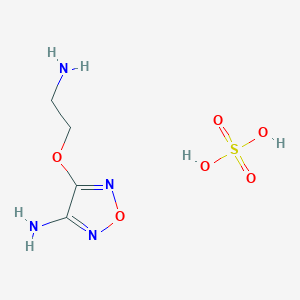
4-(2-Amino-ethoxy)-furazan-3-ylamine sulfate
Übersicht
Beschreibung
4-(2-Amino-ethoxy)-furazan-3-ylamine sulfate, often abbreviated as 4-AEFS, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the furazan family, a group of compounds that are characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. 4-AEFS has been used in a variety of laboratory experiments to study the effects of various compounds on cells and organisms, including studies on the effects of drugs, hormones, and other molecules.
Wissenschaftliche Forschungsanwendungen
4-AEFS has been used in a variety of scientific research applications, including studies on the effects of drugs, hormones, and other molecules on cells and organisms. It has been used to study the effects of compounds on cancer cells, as well as the effects of various compounds on the immune system. Additionally, it has been used to study the effects of certain compounds on the development of embryos and the development of neural networks.
Wirkmechanismus
The mechanism of action of 4-AEFS is not fully understood. However, it is believed that 4-AEFS binds to certain receptors in cells, which triggers a cascade of events that leads to the desired effect. In the case of drugs, for example, 4-AEFS binds to receptors in cells, which then triggers a cascade of events that leads to the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-AEFS are not fully understood. However, it is believed that 4-AEFS affects the activity of a variety of enzymes and proteins in cells, which can lead to various effects on the cells and organisms. For example, 4-AEFS has been shown to affect the activity of certain enzymes involved in the metabolism of drugs, hormones, and other molecules. Additionally, it has been shown to affect the activity of certain proteins involved in the regulation of cell cycle progression, as well as the expression of genes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-AEFS in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, its mechanism of action is not fully understood, which makes it an ideal compound for studying the effects of various compounds on cells and organisms. However, there are some limitations to using 4-AEFS in laboratory experiments. For example, it is not always possible to predict the effects of 4-AEFS on cells and organisms, as its mechanism of action is not fully understood. Additionally, the effects of 4-AEFS on cells and organisms may vary depending on the concentration of the compound used.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 4-AEFS in scientific research. For example, further research could be conducted to better understand the mechanism of action of 4-AEFS and to identify additional potential applications for 4-AEFS. Additionally, further research could be conducted to identify potential therapeutic uses for 4-AEFS, such as the treatment of certain diseases. Finally, further research could be conducted to identify potential toxic effects of 4-AEFS and to develop methods for mitigating these effects.
Eigenschaften
IUPAC Name |
4-(2-aminoethoxy)-1,2,5-oxadiazol-3-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.H2O4S/c5-1-2-9-4-3(6)7-10-8-4;1-5(2,3)4/h1-2,5H2,(H2,6,7);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJONIHNSDGRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=NON=C1N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-ethoxy)-furazan-3-ylamine sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





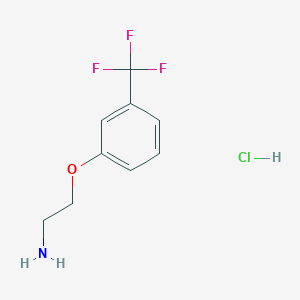

![2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1389403.png)
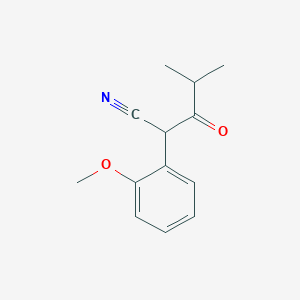
![6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1389406.png)


![5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid](/img/structure/B1389409.png)

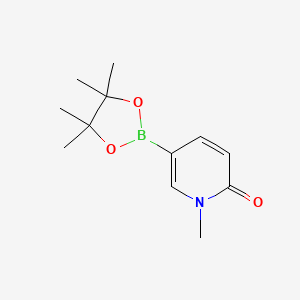
![4-Chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1389414.png)
